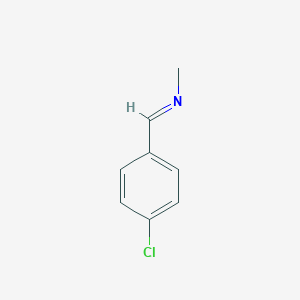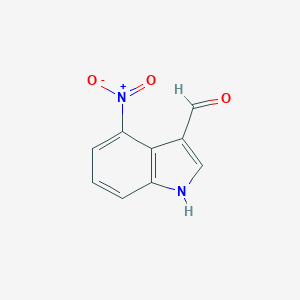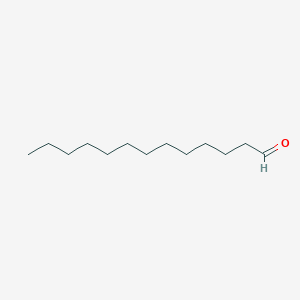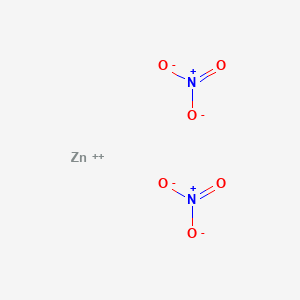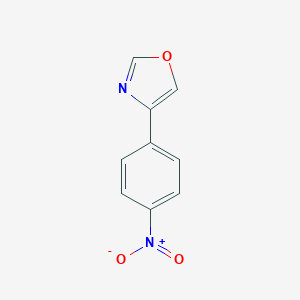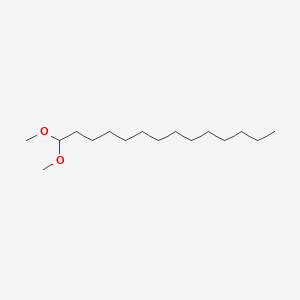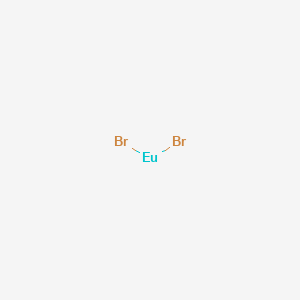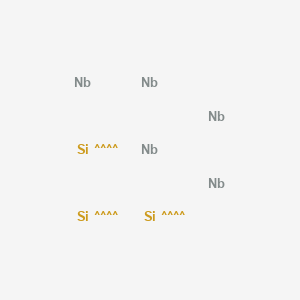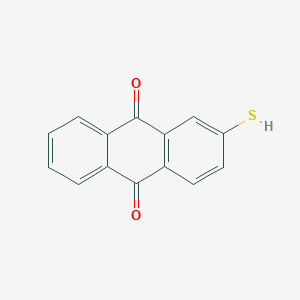
2-Sulfanylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylanthracene-9,10-dione, also known as Anthraquinone-2-thiol, is a sulfur-containing organic compound with the molecular formula C14H8O2S. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
Scientific Research Applications
2-Sulfanylanthracene-9,10-dione has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. It is also used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that kill cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2-Sulfanylanthracene-9,10-dione is not fully understood. However, it is believed to act as a thiol-reactive compound, which means that it reacts with thiols in biological systems. This reaction can lead to the formation of disulfide bonds, which are important for protein structure and function.
Biochemical And Physiological Effects
2-Sulfanylanthracene-9,10-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase, which are involved in inflammation and oxidative stress. It has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Sulfanylanthracene-9,10-dione in lab experiments is its fluorescent properties, which make it useful for the detection of thiols in biological systems. Additionally, it is relatively easy to synthesize and has a high yield. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 2-Sulfanylanthracene-9,10-dione. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 2-Sulfanylanthracene-9,10-dione at different concentrations and in different biological systems.
Synthesis Methods
2-Sulfanylanthracene-9,10-dione can be synthesized by the reaction of anthraquinone with hydrogen sulfide in the presence of a catalyst such as iron(III) chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The yield of the reaction is typically around 70%.
properties
CAS RN |
13354-38-6 |
|---|---|
Product Name |
2-Sulfanylanthracene-9,10-dione |
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7,17H |
InChI Key |
WUWVLTIKBWZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
synonyms |
2-Mercapto-9,10-anthraquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


